Cyclo(-Arg-Ala-Asp-D-Phe-Val)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

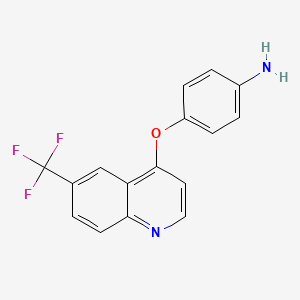

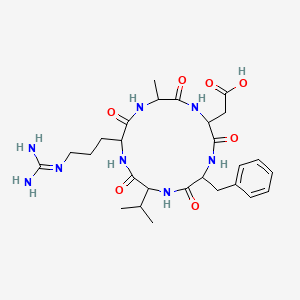

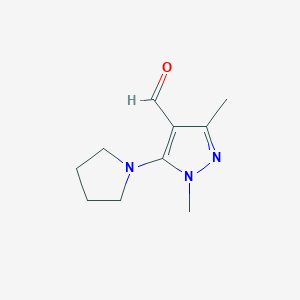

Cyclo(-Arg-Ala-Asp-D-Phe-Val) ist ein zyklisches Peptid, das aus den Aminosäuren Arginin, Alanin, Asparaginsäure, D-Phenylalanin und Valin besteht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Cyclo(-Arg-Ala-Asp-D-Phe-Val) erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Dieses Verfahren ermöglicht die sequenzielle Addition geschützter Aminosäuren an eine wachsende Peptidkette, die an ein festes Harz gebunden ist. Der Prozess beinhaltet:

Kupplung: Jede Aminosäure wird unter Verwendung von Aktivierungsmitteln wie HBTU oder DIC an das harzgebundene Peptid gekoppelt.

Entschützung: Die Schutzgruppen an den Aminosäuren werden mit Reagenzien wie TFA entfernt.

Cyclisierung: Das lineare Peptid wird vom Harz abgespalten und in Lösung unter Verwendung von Kupplungsmitteln wie EDCI oder HATU cyclisiert.

Industrielle Produktionsmethoden

Die industrielle Produktion von Cyclo(-Arg-Ala-Asp-D-Phe-Val) folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer und Hochdurchsatz-Reinigungssysteme werden eingesetzt, um Effizienz und Konsistenz zu gewährleisten. Die Verwendung fortschrittlicher chromatographischer Techniken wie HPLC ist für die Reinigung des Endprodukts unerlässlich.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cyclo(-Arg-Ala-Asp-D-Phe-Val) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Das Peptid kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Iod oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie DTT oder TCEP durchgeführt werden.

Substitution: Substitutionsreaktionen können den Austausch bestimmter Aminosäurereste durch Analoga umfassen, um die Eigenschaften des Peptids zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Iod und andere Oxidationsmittel.

Reduktion: DTT (Dithiothreitol), TCEP (Tris(2-carboxyethyl)phosphin).

Substitution: Aminosäureanaloga, Kupplungsmittel wie HBTU oder DIC.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen werden. So kann beispielsweise Oxidation zur Bildung von Disulfidbrücken führen, während Substitution zu Peptiden mit veränderter biologischer Aktivität führen kann.

Wissenschaftliche Forschungsanwendungen

Cyclo(-Arg-Ala-Asp-D-Phe-Val) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung von Peptidsynthese- und Cyclisierungstechniken verwendet.

Biologie: Wird auf seine Rolle bei der Zellsignalisierung und Protein-Protein-Wechselwirkungen untersucht.

Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, z. B. als Medikamententräger und in der Krebstherapie.

Industrie: Wird bei der Entwicklung neuer Biomaterialien und als Bestandteil verschiedener biotechnologischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Cyclo(-Arg-Ala-Asp-D-Phe-Val) beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Zelloberflächenrezeptoren oder Enzymen. Das Peptid kann Signalwege modulieren und so zu verschiedenen biologischen Effekten führen. So kann es beispielsweise bestimmte Enzyme hemmen oder aktivieren, die Zelladhäsionseigenschaften verändern oder die Genexpression beeinflussen.

Wirkmechanismus

The mechanism of action of Cyclo(-Arg-Ala-Asp-D-Phe-Val) involves its interaction with specific molecular targets, such as cell surface receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. For example, it may inhibit or activate certain enzymes, alter cell adhesion properties, or influence gene expression.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Cyclo(-Arg-Gly-Asp-D-Phe-Val): Ein ähnliches zyklisches Peptid mit Glycin anstelle von Alanin.

Cyclo(-Arg-Ala-Asp-Phe-Val): Ein lineares Analog ohne den D-Phenylalaninrest.

Einzigartigkeit

Cyclo(-Arg-Ala-Asp-D-Phe-Val) ist aufgrund seiner spezifischen Sequenz und seiner zyklischen Struktur einzigartig, die ihm besondere biologische Eigenschaften verleihen. Das Vorhandensein von D-Phenylalanin erhöht seine Stabilität und Resistenz gegen enzymatischen Abbau, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.

Eigenschaften

IUPAC Name |

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-14-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40N8O7/c1-14(2)21-26(42)32-17(10-7-11-30-27(28)29)23(39)31-15(3)22(38)33-19(13-20(36)37)24(40)34-18(25(41)35-21)12-16-8-5-4-6-9-16/h4-6,8-9,14-15,17-19,21H,7,10-13H2,1-3H3,(H,31,39)(H,32,42)(H,33,38)(H,34,40)(H,35,41)(H,36,37)(H4,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOVBVONXDWCFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)C(C)C)CC2=CC=CC=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40N8O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-Chloro-4-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12115778.png)

![2-{[4-(3-Acetamido-4-methoxybenzenesulfonamido)phenyl]formamido}acetic acid](/img/structure/B12115782.png)

![6-Bromo-2-cyclobutyl-1H-benzo[d]imidazole](/img/structure/B12115784.png)

![[1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B12115834.png)

![N'-[(4-chlorophenyl)carbonyl]-8-methoxy-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B12115855.png)